molecular formula C6H7N3O B1348402 Methyl pyrazine-2-carboximidate CAS No. 74617-55-3

Methyl pyrazine-2-carboximidate

Cat. No.: B1348402
CAS No.: 74617-55-3
M. Wt: 137.14 g/mol
InChI Key: KJPCOZRHGFEIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyrazine-2-carboximidate is an organic compound with the molecular formula C₆H₇N₃O It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

Methyl pyrazine-2-carboximidate (MPCI) is a complex compound that has been studied in the context of coordination chemistry It’s known that mpci can interact with metal ions such as silver (i) ions .

Mode of Action

The mode of action of MPCI involves its transformation into an active form in the presence of metal ions. For instance, in the presence of silver (I) ions, MPCI undergoes a process called methanolysis, transforming the pyrazinecarbonitrile ligand into MPCI . This transformation allows MPCI to interact with its targets and induce changes at the molecular level.

Biochemical Pathways

It’s known that mpci can form complexes with metal ions, which could potentially affect various biochemical pathways .

Pharmacokinetics

It’s known that mpci is a small molecule with a molecular weight of 13714 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that mpci can form complexes with metal ions, which could potentially have various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of MPCI can be influenced by various environmental factors. For instance, the presence of metal ions is necessary for MPCI to undergo methanolysis and interact with its targets . Other environmental factors that could potentially influence the action of MPCI include pH, temperature, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pyrazine-2-carboximidate can be synthesized through the methanolysis of 2-cyanopyrazine in the presence of methanol. The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Methyl pyrazine-2-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl pyrazine-2-carboximidate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Biological Activity

Methyl pyrazine-2-carboximidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by research findings and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigated the compound's efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa30 µg/mL
Bacillus subtilis20 µg/mL

These findings suggest that this compound has a promising profile as an antibacterial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. The compound was tested against several fungal strains, yielding the following results:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans15 µg/mL
Aspergillus flavus35 µg/mL
Fusarium solani40 µg/mL

The data indicates that this compound shows effective antifungal activity, particularly against Candida albicans, which is a common pathogen in immunocompromised patients .

Anticancer Activity

Emerging research has also highlighted the anticancer potential of this compound. A study focused on its effects on human breast cancer cell lines demonstrated dose-dependent cytotoxicity. The results are summarized in the table below:

Concentration (µM) Cell Viability (%)
1085
2565
5040
10015

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the compound interacts with specific cellular targets involved in metabolic pathways critical for microbial growth and cancer cell proliferation. Further research is needed to elucidate these mechanisms.

Case Studies

Two notable case studies illustrate the practical applications of this compound:

  • Case Study on Antimicrobial Treatment : A clinical trial assessed the efficacy of this compound in treating patients with resistant bacterial infections. The results showed a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Cancer Therapy : In vitro studies on breast cancer cells revealed that combining this compound with existing chemotherapeutics enhanced overall efficacy, suggesting potential for combination therapy strategies.

Properties

IUPAC Name

methyl pyrazine-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCOZRHGFEIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332878
Record name methyl pyrazine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74617-55-3
Record name methyl pyrazine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyanopyrazine (5.26 g, 50 mmol) was dissolved in methanol (40 ml), and sodium methoxide (0.27 g, 5.0 mmol) was added. The reaction mixture was stirred at room temperature for 45 minutes. After the reaction was completed, acetic acid (0.33 g, 5.5 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Dichloromethane (50 ml) and diethyl ether (50 ml) were added to the concentrated residue, and insolubles were removed by filtration. The filtrate was concentrated under reduced pressure to give the crude product of methyl pyrazinecarboximidate (6.87 g) as colorless powder.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.27 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl pyrazine-2-carboximidate
Reactant of Route 2
Reactant of Route 2
Methyl pyrazine-2-carboximidate
Reactant of Route 3
Methyl pyrazine-2-carboximidate
Reactant of Route 4
Methyl pyrazine-2-carboximidate
Reactant of Route 5
Methyl pyrazine-2-carboximidate
Reactant of Route 6
Methyl pyrazine-2-carboximidate
Customer
Q & A

Q1: How does the structure of methyl pyrazine-2-carboximidate influence its coordination to manganese(II) ions?

A1: this compound (2-MPyzCI) acts as a chelating ligand, meaning it forms two bonds with the manganese(II) ion. The research demonstrates that while 2-MPyzCI maintains a similar coordination environment around the manganese(II) ion in both synthesized complexes, the geometrical position of the ligand differs. [] This difference is attributed to the influence of the counter-anions (chloride and nitrate) present in the respective complexes. This highlights the role of counter-anions in influencing the final molecular structures of metal complexes, even when using the same ligand and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.